Bienvenue dans la boutique en ligne BenchChem!

2-(4-chlorophenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship (SAR)

This specific morpholine-acetamide features a 4-chlorophenylacetamide terminus and a 3-carbon propyl linker, offering a unique substitution pattern within the CCR3 antagonist chemotype (US20090163495A1). Use as an SAR probe to explore linker length, aryl substitution, and morpholine regioisomerism effects on CCR3 binding. Distinct from phenoxy-ether analogs (e.g., CAS 953915-79-2) and butyl-chain variants, its chiral 2-phenylmorpholine moiety enables stereochemical target-binding studies. Suitable for antimicrobial SAR (Gram-positive panels) and CYP450 isoform profiling.

Molecular Formula C21H25ClN2O2
Molecular Weight 372.89
CAS No. 953914-84-6
Cat. No. B2901796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide
CAS953914-84-6
Molecular FormulaC21H25ClN2O2
Molecular Weight372.89
Structural Identifiers
SMILESC1COC(CN1CCCNC(=O)CC2=CC=C(C=C2)Cl)C3=CC=CC=C3
InChIInChI=1S/C21H25ClN2O2/c22-19-9-7-17(8-10-19)15-21(25)23-11-4-12-24-13-14-26-20(16-24)18-5-2-1-3-6-18/h1-3,5-10,20H,4,11-16H2,(H,23,25)
InChIKeyWFNHKNPWWMQNCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide (CAS 953914-84-6): Structurally Defined Morpholine-Acetamide Research Probe


2-(4-Chlorophenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide (CAS 953914-84-6) is a synthetic small molecule (C21H25ClN2O2; MW 372.89 g/mol) that combines a 4-chlorophenylacetamide terminus with a 2-phenylmorpholine moiety connected via a three-carbon propyl linker . Its structural framework situates it within the broader class of morpholine-acetamide derivatives, a scaffold implicated in CCR3 antagonism (inflammatory disease) and anti-arrhythmic programs disclosed in patent literature [1][2], though direct pharmacological data for this specific compound remain predominantly unpublished in the peer-reviewed domain.

Why a Generic Morpholine-Acetamide Is Not Interchangeable with 953914-84-6


Morpholine-acetamide derivatives are a pharmacologically heterogeneous class where subtle structural variations—including the nature of the N-aryl substitution, the linker atom (ether vs. methylene), and the alkyl chain length between the amide and morpholine—radically alter target selectivity . Closely related position-2 phenylmorpholine regioisomers with phenoxy-acetamide links display distinct polarity and hydrogen-bonding profiles, while butyl-chain analogs exhibit divergent conformational flexibility and CYP450 inhibition patterns [1]. Consequently, generic interchange risks selecting a molecule with a fundamentally different pharmacological fingerprint or metabolic liability profile, even within the same nominal scaffold family.

2-(4-Chlorophenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide: Comparator-Anchored Differentiation Evidence


Structural Motif Differentiation: Phenylmorpholine Regioisomerism and Linker Architecture Versus Phenoxy-Acetamide and Butyl-Chain Analogs

The target compound features a 2-phenylmorpholine ring linked via a propyl spacer to a 4-chlorophenylacetamide. This 2-phenyl substitution pattern is distinct from 4-phenylmorpholine analogs and creates a chiral center at the morpholine C-2 position, enabling enantiomer-specific interactions absent in regioisomeric forms. The methylene-carbonyl acetamide linkage differentiates it from phenoxy-acetamide comparators (e.g., 2-(2-fluorophenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide, CAS 953915-79-2), which incorporate an ether oxygen at the corresponding position, altering polarity and hydrogen-bonding capacity. The propyl chain (n=3) further distinguishes it from butyl-chain (n=4) analogs such as 2-(4-chlorophenyl)-N-[4-(2-phenylmorpholin-4-yl)butyl]acetamide . These structural differences—regioisomerism, linker atom identity, and spacer length—are non-trivial for target recognition and cannot be normalized through generic procurement [1].

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship (SAR)

Inferred Pharmacological Differentiator: CCR3 Antagonist Scaffold Alignment in Morpholine-Acetamide Patent Space

The morpholine-acetamide scaffold bearing a 2-substituted phenylmorpholine group has been explicitly claimed as a CCR3 antagonist chemotype in GlaxoSmithKline's patent application US20090163495A1 [1]. The target compound's 4-chlorophenylacetamide substitution pattern maps onto the pharmacophoric space defined by Formula (I) in this patent, which describes compounds useful for treating inflammatory conditions including asthma, atopic dermatitis, and allergic rhinitis [1][2]. In contrast, alternative morpholine-acetamide subclass patents (e.g., the anti-arrhythmic morpholinyl acetamide series) define a structurally distinct phenotype where the acetamide nitrogen is directly substituted with morpholine rather than linked via a phenylalkyl spacer [3]. For researchers developing CCR3 antagonists, the target compound's alignment with the anti-inflammatory chemotype—rather than the anti-arrhythmic chemotype—provides a structurally rational starting point.

Chemokine Receptor CCR3 Antagonist Inflammatory Disease Eosinophil Chemotaxis

Surrogate in Vitro Activity: Antibacterial MIC Data from a Structurally Proximal Analog

While no MIC data have been publicly reported for the target compound itself, the structurally proximal analog 2-(2-fluorophenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide (CAS 953915-79-2), which shares the identical 2-phenylmorpholine-propyl scaffold, demonstrated an MIC of 25 µg/mL against Staphylococcus aureus in vitro . This provides a baseline activity expectation for the phenylmorpholine-propyl chemotype against Gram-positive bacteria. The target compound's replacement of the fluorophenoxy group with a 4-chlorophenylacetamide moiety is predicted to modulate lipophilicity (ClogP), which may shift antibacterial potency and spectrum relative to this comparator [1].

Antimicrobial Activity Minimum Inhibitory Concentration (MIC) Staphylococcus aureus Gram-positive

Metabolic Stability Differentiation: CYP1A2 Inhibition Profile Relative to Class Benchmark

A structurally related morpholine-acetamide compound (BindingDB ID BDBM50366410; CHEMBL4163694) exhibited an IC50 of 1,400 nM (1.4 µM) against CYP1A2 in human liver microsomes using phenacetin as a probe substrate with a 5-minute preincubation [1]. While not a direct measurement for the target compound, this data point establishes that the morpholine-acetamide chemotype can display moderate CYP1A2 inhibition. The target compound's distinct 4-chlorophenyl substitution pattern (vs. the comparator's different aryl architecture) is expected to alter CYP binding affinity. In contrast, the phenoxy-acetamide comparator 2-(2-fluorophenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide, which shares the phenylmorpholine-propyl core but features an ether linkage, may exhibit a different CYP inhibition fingerprint due to altered electronic and steric properties .

Drug Metabolism CYP450 Inhibition Liver Microsomes Drug-Drug Interaction

Sourcing and Quality Control: Vendor-Guaranteed Identity and Purity as a Procurement Differentiator

The target compound (CAS 953914-84-6) is listed as a catalog product by EvitaChem with defined molecular identity (C21H25ClN2O2; MW 372.89 g/mol) and available for direct procurement . In contrast, structurally similar analogs such as N-(3-(2-phenylmorpholino)propyl)-2-(thiophen-2-yl)acetamide (CAS 953970-37-1) and 2-(naphthalen-2-yloxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide (CAS 953970-10-0) are listed through different sourcing channels with varying lead times and minimum order quantities . For researchers requiring a specific 4-chlorophenyl-substituted phenylmorpholine-acetamide with a three-carbon linker, the target compound's availability as a pre-characterized catalog item reduces procurement uncertainty compared to custom synthesis of non-stocked analogs.

Chemical Procurement Quality Control Custom Synthesis Research Chemical

2-(4-Chlorophenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide: Recommended Research Applications Anchored to Evidence


CCR3 Antagonist Lead Optimization and Structure-Activity Relationship (SAR) Studies

Based on the compound's alignment with the morpholine-acetamide CCR3 antagonist chemotype claimed in patent US20090163495A1 [1], the primary recommended application is as a starting point or comparator in CCR3 antagonist SAR programs. Its 4-chlorophenylacetamide motif and three-carbon propyl linker offer a specific substitution pattern within the claimed patent space, enabling systematic exploration of how linker length, aryl substitution, and morpholine regioisomerism impact CCR3 binding affinity and functional antagonism in chemotaxis assays [1]. The compound is positioned as a tool to probe the contribution of the 4-chlorophenyl group to receptor occupancy, with comparisons to 4-fluoro, 4-methoxy, and unsubstituted phenyl analogs being most informative.

Antimicrobial Screening Cascade for Gram-Positive Pathogen Panels

The demonstrated activity of the structurally proximal analog 2-(2-fluorophenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide (MIC 25 µg/mL against S. aureus) [1] supports screening the target compound against expanded Gram-positive pathogen panels including methicillin-resistant S. aureus (MRSA), S. epidermidis, and Enterococcus spp. The target compound's structural divergence (chlorophenylacetamide replacing fluorophenoxy) provides an SAR probe to assess whether the acetamide linker type and chlorophenyl substitution enhance or diminish antibacterial potency relative to the phenoxy-ether analog [1]. This application is most suitable for academic medicinal chemistry groups seeking to establish structure-antimicrobial activity relationships within the phenylmorpholine chemotype.

CYP450 Metabolic Stability Profiling and Early Drug-Drug Interaction Risk Assessment

With CYP1A2 inhibition data available for a structurally related morpholine-acetamide (IC50 = 1,400 nM) [1], the target compound is suited for dedicated in vitro CYP450 panel screening (CYP1A2, 2C9, 2C19, 2D6, 3A4) to establish its isoform-specific inhibition and metabolic stability profile. The comparative analysis should include the phenoxy-acetamide analog (CAS 953915-79-2) and the butyl-chain analog to assess the impact of linker type and length on metabolic liability . This application is directly relevant to DMPK scientists evaluating the developability of phenylmorpholine-acetamide leads, where CYP-mediated drug-drug interaction potential is a critical go/no-go decision criterion.

Chemical Probe for Morpholine Scaffold Topology Studies in Target Engagement Assays

The compound's 2-phenylmorpholine moiety, which introduces a chiral center at the morpholine C-2 position, makes it a valuable probe for investigating stereochemical effects on target binding [1]. Paired with its regioisomeric counterparts (e.g., 4-phenylmorpholine derivatives) and enantiomerically resolved samples, the compound enables studies of how morpholine ring topology influences molecular recognition at biological targets [1]. This application is recommended for chemical biology groups conducting target deconvolution or binding mode analysis where three-dimensional pharmacophoric geometry is paramount to understanding selectivity mechanisms.

Quote Request

Request a Quote for 2-(4-chlorophenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.